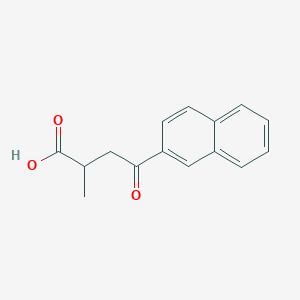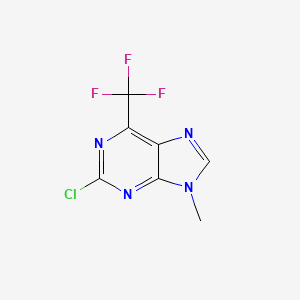
2-Chloro-9-methyl-6-(trifluoromethyl)-9h-purine
Overview
Description
2-Chloro-9-methyl-6-(trifluoromethyl)-9h-purine is a chemical compound that belongs to the class of purine derivatives. It is commonly known as Olaparib and is used in the treatment of ovarian and breast cancer. Olaparib is a PARP inhibitor, which means that it inhibits the activity of the poly (ADP-ribose) polymerase (PARP) enzyme, which is involved in DNA repair.
Mechanism Of Action
Olaparib works by inhibiting the activity of the PARP enzyme, which is involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cell death. Olaparib has been shown to be particularly effective in cancer cells that have defects in the DNA repair pathway, such as those with BRCA1 or BRCA2 mutations.
Biochemical and Physiological Effects:
Olaparib has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of PARP in cancer cells, leading to the accumulation of DNA damage and ultimately cell death. Olaparib has also been shown to have an effect on the immune system, specifically on the activity of T cells.
Advantages And Limitations For Lab Experiments
One of the major advantages of using Olaparib in lab experiments is its specificity for the PARP enzyme. This allows researchers to selectively inhibit the activity of PARP without affecting other enzymes or processes in the cell. However, one limitation of using Olaparib in lab experiments is its cost. Olaparib is a relatively expensive compound, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on Olaparib. One area of research is the development of new PARP inhibitors that are more effective and have fewer side effects than Olaparib. Another area of research is the use of Olaparib in combination with other chemotherapeutic agents, with the goal of improving treatment outcomes for cancer patients. Additionally, there is ongoing research on the use of Olaparib in other types of cancer, such as prostate and pancreatic cancer.
Scientific Research Applications
Olaparib has been extensively studied for its potential therapeutic use in cancer treatment. It has been shown to be effective in the treatment of ovarian and breast cancer, particularly in patients with BRCA1 or BRCA2 mutations. Olaparib has also been investigated for its use in combination with other chemotherapeutic agents, such as carboplatin and paclitaxel.
properties
IUPAC Name |
2-chloro-9-methyl-6-(trifluoromethyl)purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3N4/c1-15-2-12-3-4(7(9,10)11)13-6(8)14-5(3)15/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWDQAFPAQLSFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=C(N=C21)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20290047 | |
| Record name | 2-chloro-9-methyl-6-(trifluoromethyl)-9h-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20290047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-9-methyl-6-(trifluoromethyl)-9h-purine | |
CAS RN |
1644-75-3 | |
| Record name | NSC66234 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66234 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-9-methyl-6-(trifluoromethyl)-9h-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20290047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amine hydrobromide](/img/structure/B1652858.png)
![[3,4,5-Trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl] 10-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1652861.png)

![3-[(5-Hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)carbonyl]-5-methoxybenzoic acid](/img/structure/B1652863.png)
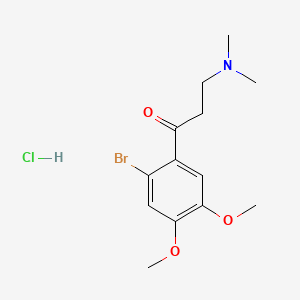
![7-Methoxy-2-azabicyclo[2.2.1]heptane](/img/structure/B1652867.png)
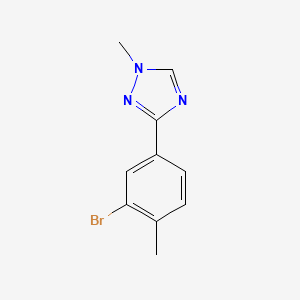
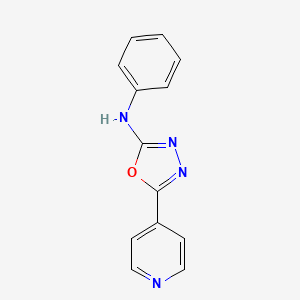
![7H-Pyrrolo[2,3-d]pyrimidine-5-propanoic acid, alpha-amino-](/img/structure/B1652872.png)
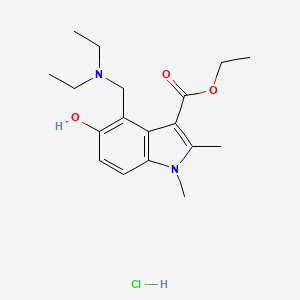
![3-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1652876.png)
